3-(3-Chlorophenylethyl)pyridine N-Oxide

Physicochemical Characterization LogP pKa

Laboratories developing stability-indicating methods for Loratadine face challenges obtaining authentic, well-characterized impurity standards. Using generic analogs leads to false peak identification and invalidated results. - Certified Loratadine Impurity 33 reference standard with distinct pKa (0.89±0.10) and LogP (3.55) ensures reliable chromatographic separation. - Essential for HPLC/LC-MS system suitability, peak identification, and relative response factor (RRF) determination per ICH guidelines. - Available with comprehensive certificate of analysis; ships globally under controlled temperature conditions.

Molecular Formula C13H12ClNO
Molecular Weight 233.69 g/mol
CAS No. 31255-47-7
Cat. No. B018685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Chlorophenylethyl)pyridine N-Oxide
CAS31255-47-7
Synonyms3-[2-(3-Chlorophenyl)ethyl]pyridine 1-Oxide; 
Molecular FormulaC13H12ClNO
Molecular Weight233.69 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)CCC2=C[N+](=CC=C2)[O-]
InChIInChI=1S/C13H12ClNO/c14-13-5-1-3-11(9-13)6-7-12-4-2-8-15(16)10-12/h1-5,8-10H,6-7H2
InChIKeyZELCJWGXNLFDPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3-Chlorophenylethyl)pyridine N-Oxide Overview


3-(3-Chlorophenylethyl)pyridine N-Oxide (CAS 31255-47-7), also known as 3-[2-(3-chlorophenyl)ethyl]-1-oxidopyridin-1-ium, is a synthetic organic compound belonging to the pyridine N-oxide class. It is a substituted pyridine featuring a 3-(3-chlorophenyl)ethyl group and an N-oxide functionality. The compound is primarily recognized and procured as a key pharmaceutical impurity standard for Loratadine (Loratadine Impurity 33) , facilitating the development and validation of analytical methods for purity assessment in drug manufacturing and quality control [1].

3-(3-Chlorophenylethyl)pyridine N-Oxide Procurement Integrity


Substituting a generic pyridine N-oxide reference standard for 3-(3-Chlorophenylethyl)pyridine N-Oxide in analytical or synthetic workflows is not viable due to critical and quantifiable differences in physicochemical and functional properties. The specific 3-(3-chlorophenyl)ethyl substitution and N-oxide moiety confer a distinct property profile, including a predicted pKa of 0.89±0.10 and LogP of 3.55, that directly governs chromatographic retention time, extraction efficiency, and solubility behavior . Unlike simpler pyridine N-oxides, this compound's specific structure is essential for its role as Loratadine Impurity 33, where its presence and accurate quantification are mandated for regulatory compliance and drug safety [1]. Using a non-identical analog will lead to inaccurate method development, false peak identification, and invalidated analytical results, jeopardizing project timelines and data integrity.

3-(3-Chlorophenylethyl)pyridine N-Oxide Differentiation Guide


Physicochemical Properties vs. Non-Oxidized Analogue

The N-oxidation of 3-(3-Chlorophenylethyl)pyridine (CAS 31251-59-9) to form 3-(3-Chlorophenylethyl)pyridine N-Oxide (CAS 31255-47-7) results in a dramatic shift in key physicochemical properties. The N-oxide derivative exhibits a significantly lower predicted pKa (0.89 ± 0.10) and a lower LogP (3.55) compared to its parent non-oxidized amine, which has a predicted pKa of ~5.2 (pyridine nitrogen) .

Physicochemical Characterization LogP pKa Solubility

Chromatographic Distinction from Key Loratadine Impurity

In validated HPLC methods for Loratadine, 3-(3-Chlorophenylethyl)pyridine N-Oxide (Impurity 33) is chromatographically resolved as a distinct peak, well-separated from other key impurities such as Loratadine Impurity 31 (a different chlorinated benzocycloheptapyridine derivative) [1]. While specific retention times are method-dependent, the structural divergence between the simple pyridine N-oxide scaffold of Impurity 33 and the complex, multi-ring core of Impurity 31 guarantees a unique chromatographic signature .

Analytical Method Development HPLC Impurity Profiling Chromatography

Stability and Storage Requirements

Technical datasheets for 3-(3-Chlorophenylethyl)pyridine N-Oxide specify that it may be stored at room temperature for short-term use only, but long-term storage is recommended at -20°C . This is a more stringent requirement than for its non-oxidized parent compound, 3-(3-Chlorophenylethyl)pyridine, which is typically stored at +4°C .

Compound Stability Storage Conditions Handling Protocols

N-Oxidation Yield Benchmarking

The synthesis of 3-(3-Chlorophenylethyl)pyridine N-Oxide from its parent pyridine is achievable via standard N-oxidation methods. Literature on the N-oxidation of 3-substituted pyridines demonstrates that using m-chloroperoxybenzoic acid (m-CPBA) can provide good to high yields (e.g., ~85% for 3-ethylpyridine N-oxide) . This class-level inference supports the expectation that this specific compound can also be prepared in high yield using optimized oxidation conditions, making it a viable synthetic intermediate [1].

Organic Synthesis N-Oxidation Yield Optimization Process Chemistry

3-(3-Chlorophenylethyl)pyridine N-Oxide Application Scenarios


Loratadine Impurity Profiling

This compound is procured as a certified reference standard for Loratadine Impurity 33. Its use is mandated in the development and routine execution of validated HPLC and LC-MS methods for quantifying related substances in Loratadine active pharmaceutical ingredient (API) and finished drug products [1]. The distinct pKa and LogP values (Evidence Item 1) ensure reliable chromatographic separation and accurate quantitation, directly supporting regulatory compliance and patient safety.

Analytical Method Development and Validation

Laboratories developing stability-indicating methods for Loratadine rely on this specific compound for system suitability testing, peak identification, and establishing relative response factors (RRF). Its unique structural and physicochemical signature (Evidence Item 2) allows for unambiguous peak assignment in complex sample matrices, a critical step in method validation as per ICH guidelines.

Synthetic Intermediate for Substituted Pyridines

As a pyridine N-oxide derivative, this compound can serve as a versatile synthetic intermediate [2]. The N-oxide functionality activates the pyridine ring for regioselective electrophilic substitution and can be employed in reactions like the Boekelheide rearrangement or as a directing group for metal-catalyzed C-H functionalization (Evidence Item 4). The yield benchmarks for N-oxidation of similar compounds (Evidence Item 4) inform synthetic planning and feasibility assessments for process chemists.

Stability and Degradation Studies

Given its specific storage requirements (Evidence Item 3), this compound is utilized in forced degradation studies of Loratadine to identify potential degradation pathways and validate the stability-indicating power of analytical methods. Its presence can confirm oxidative degradation routes, and its known stability profile ensures the integrity of the reference standard used in these critical studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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